METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Overview
Description
METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Scientific Research Applications
METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar in structure but contain a nitrogen atom in the ring instead of sulfur.
Indoles: Another class of heterocyclic compounds with a nitrogen atom in the ring.
Uniqueness
METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific functional groups and the combination of sulfur and nitrogen atoms in its structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[2-phenyl-2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 508.65 g/mol.
Synthesis
The synthesis typically involves multi-step organic reactions, utilizing reagents like sulfur, α-methylene carbonyl compounds, and α-cyano esters. Optimized industrial methods may include continuous flow reactors to enhance yield and purity .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, related compounds have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | MIC (µM) |
---|---|---|
3g | Pseudomonas aeruginosa | 0.21 |
3f | E. coli | 0.25 |
3a | Micrococcus luteus | 0.15 |
Anticancer Activity
In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .
Table 2: Anticancer Activity Evaluation
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
6f | A549 | 15 | Caspase activation |
6g | C6 | 12 | DNA synthesis inhibition |
The biological effects of this compound are attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various cellular pathways. Molecular docking studies suggest strong binding affinities to targets like DNA gyrase, which is essential for bacterial DNA replication .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a derivative of the compound exhibited a significant zone of inhibition against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans, highlighting its potential as a therapeutic agent against resistant bacterial strains .
- Cancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting its use as a lead compound for developing anticancer drugs .
Properties
IUPAC Name |
methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S2/c1-5-28(6-2)25(30)21-17(3)20(26(31)32-4)24(34-21)27-23(29)22(18-13-9-7-10-14-18)33-19-15-11-8-12-16-19/h7-16,22H,5-6H2,1-4H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAXUGOBBJTXTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387331 | |
Record name | SMR000194246 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6125-76-4 | |
Record name | SMR000194246 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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